molecular formula C13H13Cl2N B12631631 2-Chloro-3-(2-chloroethyl)-7-ethylquinoline CAS No. 948294-55-1

2-Chloro-3-(2-chloroethyl)-7-ethylquinoline

Cat. No.: B12631631
CAS No.: 948294-55-1
M. Wt: 254.15 g/mol
InChI Key: JBRADVDITOJYFT-UHFFFAOYSA-N
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Description

2-Chloro-3-(2-chloroethyl)-7-ethylquinoline is a halogenated heterocyclic compound. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2-chloroethyl)-7-ethylquinoline typically involves the chlorination of quinoline derivatives. One common method is the reaction of 7-ethylquinoline with thionyl chloride and phosphorus pentachloride to introduce the chloro groups at the 2 and 3 positions . The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of safer chlorinating agents, such as bis(trichloromethyl)carbonate, can minimize environmental impact and improve safety .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2-chloroethyl)-7-ethylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.

    Reduction Reactions: Reduction of the chloro groups can yield the corresponding ethylquinoline derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Substitution: Products include 2-amino-3-(2-chloroethyl)-7-ethylquinoline and 2-thio-3-(2-chloroethyl)-7-ethylquinoline.

    Oxidation: Quinoline N-oxides.

    Reduction: Ethylquinoline derivatives.

Scientific Research Applications

2-Chloro-3-(2-chloroethyl)-7-ethylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2-chloroethyl)-7-ethylquinoline involves its interaction with cellular targets such as DNA and proteins. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and inhibition of DNA replication . This property is particularly useful in the design of anticancer agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-(2-chloroethyl)-7-ethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and ethyl groups enhances its potential as a versatile intermediate in organic synthesis and drug development.

Properties

CAS No.

948294-55-1

Molecular Formula

C13H13Cl2N

Molecular Weight

254.15 g/mol

IUPAC Name

2-chloro-3-(2-chloroethyl)-7-ethylquinoline

InChI

InChI=1S/C13H13Cl2N/c1-2-9-3-4-10-8-11(5-6-14)13(15)16-12(10)7-9/h3-4,7-8H,2,5-6H2,1H3

InChI Key

JBRADVDITOJYFT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=NC(=C(C=C2C=C1)CCCl)Cl

Origin of Product

United States

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